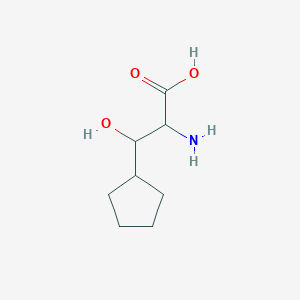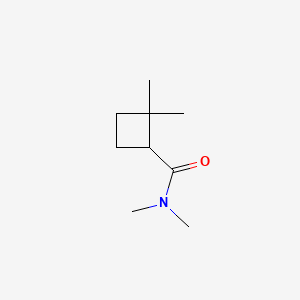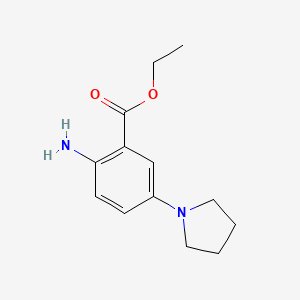
2-Amino-3-cyclopentyl-3-hydroxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-cyclopentyl-3-hydroxypropanoic acid is a compound that belongs to the class of amino acids It contains an amino group (–NH₂), a carboxyl group (–COOH), and a cyclopentyl group attached to the alpha carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-cyclopentyl-3-hydroxypropanoic acid can be achieved through several methods. One common approach involves the reaction of cyclopentanecarboxylic acid with glycine derivatives. The reaction typically requires the use of a catalyst and specific reaction conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as palladium-catalyzed reactions. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-cyclopentyl-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
2-Amino-3-cyclopentyl-3-hydroxypropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying amino acid behavior and interactions.
Medicine: It has potential therapeutic applications due to its unique structure and properties.
Industry: It is used in the production of various chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-cyclopentyl-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, leading to changes in cellular processes. These interactions are mediated by the functional groups present in the compound, such as the amino and carboxyl groups .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
The presence of the cyclopentyl group in 2-Amino-3-cyclopentyl-3-hydroxypropanoic acid distinguishes it from other amino acids.
Propiedades
Fórmula molecular |
C8H15NO3 |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
2-amino-3-cyclopentyl-3-hydroxypropanoic acid |
InChI |
InChI=1S/C8H15NO3/c9-6(8(11)12)7(10)5-3-1-2-4-5/h5-7,10H,1-4,9H2,(H,11,12) |
Clave InChI |
MVWRZBVIUPQTJI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C(C(C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(1,1-Dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-6-carbonitrile](/img/structure/B13568863.png)


![1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B13568885.png)


![7-amino-3H,4H-thieno[3,2-d]pyrimidin-4-onedihydrochloride](/img/structure/B13568893.png)




